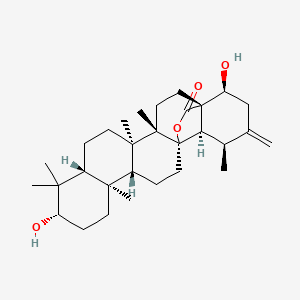
Betrixabanmaleat
Übersicht
Beschreibung
Betrixaban maleate is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute illnesses and are at risk for thromboembolic complications . Betrixaban maleate has a unique pharmacokinetic profile, including a long half-life and minimal renal excretion, making it suitable for patients with varying degrees of renal function .
Wissenschaftliche Forschungsanwendungen
Betrixabanmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in der Untersuchung von direkten Faktor-Xa-Inhibitoren verwendet.
Biologie: this compound wird in der Forschung im Zusammenhang mit Blutgerinnung und thromboembolischen Erkrankungen eingesetzt.
Medizin: Die Verbindung wird ausgiebig auf ihr therapeutisches Potenzial zur Vorbeugung von venösen Thromboembolien und anderen verwandten Erkrankungen untersucht.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung von Antikoagulanzien eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch direkte Hemmung von Faktor Xa, einem Enzym, das für die Umwandlung von Prothrombin in Thrombin in der Blutgerinnungskaskade entscheidend ist. Durch die Hemmung von Faktor Xa verhindert this compound die Bildung von Thrombin und reduziert damit die Bildung von Blutgerinnseln. Dieser Mechanismus ist unabhängig von Kofaktoren und beeinflusst die Thrombozytenaggregation nicht direkt .
Wirkmechanismus
Target of Action
Betrixaban maleate primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
Betrixaban maleate acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa in a cofactor-independent manner . By inhibiting Factor Xa, betrixaban maleate prevents thrombin generation, thereby reducing the risk of blood clot formation .
Biochemical Pathways
The inhibition of Factor Xa by betrixaban maleate disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This action effectively reduces thrombin generation without directly affecting platelet aggregation .
Pharmacokinetics
Betrixaban maleate exhibits unique pharmacokinetic properties compared to other direct oral anticoagulants (DOACs). It has the longest half-life among the DOAC class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . Betrixaban maleate is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . It also has a low peak-to-trough ratio compared to other anticoagulants, leading to a consistent anticoagulant effect over 24 hours .
Result of Action
The primary result of betrixaban maleate’s action is the prevention of venous thromboembolism (VTE) in patients with moderate to severe restricted mobility or other risks for VTE . By inhibiting Factor Xa, betrixaban maleate reduces thrombin generation, thereby decreasing the risk of blood clot formation .
Action Environment
Betrixaban maleate’s action can be influenced by various environmental factors. For instance, it has been found to be biodegradable in acidic and alkaline environments . Additionally, its bioavailability is lowered if taken with fatty food . Therefore, the efficacy and stability of betrixaban maleate can be affected by factors such as pH levels and dietary habits.
Biochemische Analyse
Biochemical Properties
Betrixaban maleate plays a significant role in biochemical reactions by inhibiting Factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Betrixaban maleate interacts with Factor Xa through competitive and reversible binding, which is essential for its anticoagulant effect . The compound’s interaction with Factor Xa is characterized by high selectivity and potency, ensuring effective anticoagulation without significantly affecting other coagulation factors .
Cellular Effects
Betrixaban maleate influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting Factor Xa, Betrixaban maleate reduces thrombin generation, which in turn affects platelet activation and aggregation. This inhibition leads to decreased clot formation and stabilization. Additionally, Betrixaban maleate may influence cell signaling pathways involved in inflammation and vascular repair, although these effects are secondary to its primary anticoagulant action .
Molecular Mechanism
The molecular mechanism of Betrixaban maleate involves its binding to the active site of Factor Xa, preventing the enzyme from catalyzing the conversion of prothrombin to thrombin. This binding is both competitive and reversible, allowing for precise regulation of anticoagulation. Betrixaban maleate does not directly affect platelet aggregation but indirectly reduces thrombin-mediated platelet activation . The compound’s high selectivity for Factor Xa minimizes off-target effects and enhances its safety profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Betrixaban maleate are observed to be stable over time. The compound exhibits minimal degradation and maintains its anticoagulant activity for extended periods. Long-term studies have shown that Betrixaban maleate remains effective in preventing thrombus formation without significant loss of potency. Additionally, the compound’s stability ensures consistent results in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
In animal models, the effects of Betrixaban maleate vary with different dosages. At therapeutic doses, the compound effectively prevents thrombus formation without causing significant bleeding. At higher doses, Betrixaban maleate may lead to increased bleeding risk and other adverse effects. Threshold effects are observed, where a certain dosage is required to achieve optimal anticoagulation without compromising safety .
Metabolic Pathways
Betrixaban maleate is primarily metabolized through hydrolysis, with minimal involvement of hepatic enzymes. This unique metabolic pathway reduces the risk of drug-drug interactions and accumulation in patients with liver impairment. The compound’s metabolites are inactive and excreted mainly via the hepatobiliary system. Betrixaban maleate’s minimal hepatic metabolism ensures a predictable pharmacokinetic profile and consistent anticoagulant effect .
Transport and Distribution
Within cells and tissues, Betrixaban maleate is transported and distributed primarily through passive diffusion. The compound’s high lipophilicity facilitates its movement across cell membranes, allowing for effective distribution to target sites. Betrixaban maleate does not rely on specific transporters or binding proteins for its cellular uptake, ensuring broad tissue distribution and consistent anticoagulant activity .
Subcellular Localization
Betrixaban maleate is predominantly localized in the cytoplasm, where it exerts its anticoagulant effects by inhibiting Factor Xa. The compound does not require specific targeting signals or post-translational modifications for its activity. Its subcellular localization ensures direct interaction with Factor Xa, leading to efficient inhibition of the coagulation cascade .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of betrixaban maleate involves a multi-step process. One of the key steps includes the coupling reaction of p-cyanobenzoic acid with 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide. This reaction utilizes a coupling catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) under acidic conditions to form the desired product . The reaction conditions are mild, and the process is suitable for industrial production.
Industrial Production Methods: In industrial settings, betrixaban maleate is produced by reacting betrixaban with maleic acid in a mixed solvent of aprotic solvent and water. This method avoids the generation of impurities and improves the yield and purity of the final product. The yield can reach up to 80%, and the purity can exceed 99.6% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Betrixabanmaleat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptsächlich gebildete Produkte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Betrixabanmaleat wird mit anderen direkten oralen Faktor-Xa-Inhibitoren wie Rivaroxaban, Apixaban und Edoxaban verglichen. Die wichtigsten Unterschiede sind:
Renale Ausscheidung: this compound hat eine minimale renale Ausscheidung, was es für Patienten mit Nierenfunktionsstörungen geeignet macht.
Ähnliche Verbindungen:
- Rivaroxaban
- Apixaban
- Edoxaban
This compound zeichnet sich durch sein einzigartiges pharmakokinetisches Profil und seine Eignung für eine breitere Palette von Patienten, insbesondere solche mit Nierenfunktionsstörungen, aus .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936539-80-9 | |
| Record name | Betrixaban maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETRIXABAN MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


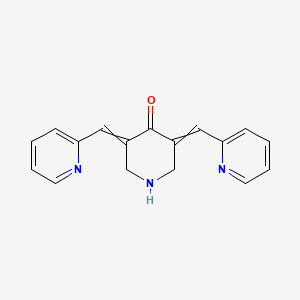

![(2S,4R)-N-(1H-benzimidazol-2-ylmethyl)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256729.png)

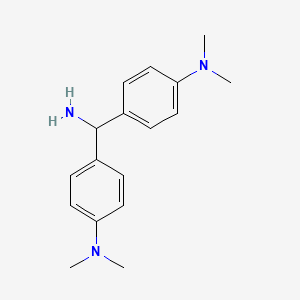
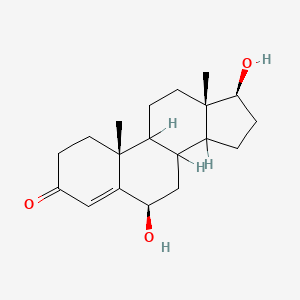
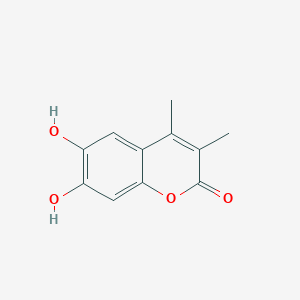
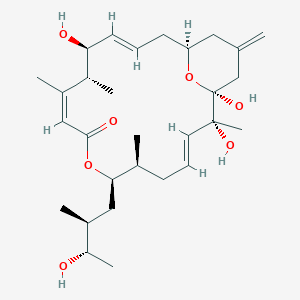
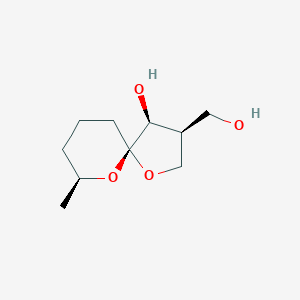
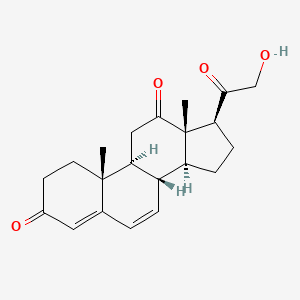

![[1-[(6-chloro-2H-1-benzopyran-3-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1256742.png)
